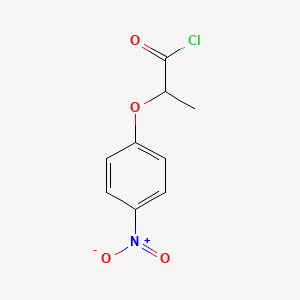

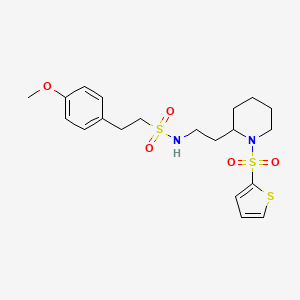

![molecular formula C14H12N2 B2578476 2-[(2-Methylphenyl)amino]benzonitrile CAS No. 52577-72-7](/img/structure/B2578476.png)

2-[(2-Methylphenyl)amino]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2-Methylphenyl)amino]benzonitrile is a chemical compound . It is a chemically stable yellow solid that readily forms salts when it encounters acid . It can be oxidized to nitrogen oxide by oxidants but has certain toxicity . The substance is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .

Physical And Chemical Properties Analysis

This compound is a chemically stable yellow solid . It readily forms salts when it encounters acid . It can be oxidized to nitrogen oxide by oxidants but has certain toxicity . The substance is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .Applications De Recherche Scientifique

Organic Synthesis Applications

A key application of such compounds involves the development of new synthetic methodologies. For instance, the rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles demonstrates the utility of these compounds in complex organic synthesis, offering moderate to good yields of products with various substituents (Dong et al., 2015). Similarly, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, highlights its relevance in pharmaceutical intermediate production (Ju Xiu-lia, 2015).

Antitumor Applications

2-(4-Aminophenyl)benzothiazoles, closely related to 2-[(2-Methylphenyl)amino]benzonitrile, have shown potent and selective antitumor properties. These compounds induce cytochrome P450 1A1, which is crucial for their antitumor activity, and have been studied for their effects against breast and ovarian cancer cell lines (Bradshaw et al., 2002).

Materials Science Applications

In the field of materials science, derivatives of this compound have been explored for enhancing the power conversion efficiencies of polymer solar cells. The incorporation of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells, demonstrates the potential of these compounds in improving energy conversion efficiency through structural ordering of polymer chains (Jeong et al., 2011).

Corrosion Inhibition

Amine derivative compounds, including 2-[(2-hydroxybenzyl)amino]benzonitrile, have been synthesized and investigated as effective corrosion inhibitors for mild steel in acidic media. These studies reveal how the structural features of these compounds contribute to their performance as corrosion inhibitors, with specific substituents enhancing inhibition efficiency (Boughoues et al., 2020).

Propriétés

IUPAC Name |

2-(2-methylanilino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSNLJRXHPIPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2578394.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578395.png)

![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2578397.png)

![4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2578405.png)

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2578410.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2578415.png)